molecular formula C7H7ClFNO B567915 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol CAS No. 1374652-03-5

1-(5-Chloro-3-fluoropyridin-2-YL)ethanol

Cat. No. B567915
M. Wt: 175.587
InChI Key: YGCRMEIXUOTDNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(5-Chloro-3-fluoropyridin-2-YL)ethanol” is a chemical compound with the CAS Number: 1374652-03-5 . It has a molecular weight of 175.59 . The compound is typically stored in a dry room at normal temperature . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for “1-(5-Chloro-3-fluoropyridin-2-YL)ethanol” is 1S/C7H7ClFNO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-4,11H,1H3 . This code represents the molecular structure of the compound, indicating it has 7 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom.


Physical And Chemical Properties Analysis

“1-(5-Chloro-3-fluoropyridin-2-YL)ethanol” is a liquid at room temperature . It has a molecular weight of 175.59 .

Scientific Research Applications

Nucleophilic Displacement Reactions

1-(5-Chloro-3-fluoropyridin-2-YL)ethanol is involved in nucleophilic displacement reactions, particularly in aromatic systems. Research by Brewis et al. (1974) explored the kinetics of reactions of substituted α-halogenopyridines with various amines in solvents like ethanol. These studies are crucial in understanding the reactivity and substituent effects in such compounds (Brewis, Chapman, Paine, Shorter, & Wright, 1974).

Synthesis and Characterization

Çavuş et al. (2020) synthesized carbohydrazones from 5-substituted isatins and explored their electronic and antioxidant properties. This study highlights the potential for developing novel compounds with specific properties using 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol as a starting material (Çavuş, Yakan, Muğlu, & Bakır, 2020).

Chemoenzymatic Routes to Pharmaceuticals

Perrone et al. (2006) demonstrated a chemoenzymatic approach to synthesize (R)-1-(pyridin-3-yl)-2-aminoethanol, a moiety of beta3-adrenergic receptor agonists, starting from 2-chloro-1-(pyridin-3-yl)ethanol. This illustrates the application of 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol in the production of medically relevant compounds (Perrone, Santandrea, Giorgio, Bleve, Scilimati, & Tortorella, 2006).

Antimicrobial Agent Synthesis

Ansari and Khan (2017) synthesized novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, showcasing the antimicrobial potential of compounds synthesized from 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol (Ansari & Khan, 2017).

Catalysis

Bhaskaruni et al. (2017) used RuO2/ZrO2 as a catalyst for the synthesis of halopyridine derivatives, illustrating the catalytic utility of 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol in generating functionalized compounds (Bhaskaruni, Maddila, Zyl, & Jonnalagadda, 2017).

Enzymatic Synthesis of Chiral Intermediates

Guo et al. (2017) developed an enzymatic process to prepare (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, highlighting the role of 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol in producing chiral pharmaceutical intermediates (Guo, Tang, Yang, Ni, Zhang, & Chen, 2017).

Synthesis of Halopyridines

Hand and Baker (1989) synthesized 2-chloro-5-fluoropyridine, demonstrating the utility of 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol in the production of volatile and basic compounds (Hand & Baker, 1989).

Chemosensor Development

Qiu (2012) synthesized a novel compound for selective chemosensor applications, utilizing the properties of 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol in detecting metal ions (Qiu, 2012).

Synthesis of Complexes with Co(II), Pd(II), and Zn(II)

Tavman et al. (2018) synthesized and characterized complexes of 1,2-bis(5-methyl/chloro-1H-benzimidazol-2-yl)ethanols, exemplifying the diverse applications in coordination chemistry (Tavman, Gürbüz, & Çinarli, 2018).

Surface Studies

Paluch and Kot (1993) studied the surface properties of aqueous 2-halogenoethanol-ethanol mixtures, highlighting the surface interactions and potential applications in material sciences (Paluch & Kot, 1993).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

properties

IUPAC Name

1-(5-chloro-3-fluoropyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCRMEIXUOTDNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857411
Record name 1-(5-Chloro-3-fluoropyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-3-fluoropyridin-2-YL)ethanol

CAS RN

1374652-03-5
Record name 1-(5-Chloro-3-fluoropyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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